2,2,4-Trifluorobutan-1-amine
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Overview
Description
2,2,4-Trifluorobutan-1-amine is an organic compound with the molecular formula C4H8F3N It is characterized by the presence of three fluorine atoms attached to the second and fourth carbon atoms of a butane chain, with an amine group (-NH2) at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,2,4-trifluorobutan-1-ol with ammonia or an amine under specific conditions to replace the hydroxyl group with an amine group .
Industrial Production Methods: Industrial production of 2,2,4-Trifluorobutan-1-amine may involve large-scale fluorination processes followed by amination. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperatures to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trifluorobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of simpler amines or hydrocarbons.
Substitution: Formation of new fluorinated compounds with different functional groups.
Scientific Research Applications
2,2,4-Trifluorobutan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,4-Trifluorobutan-1-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4,4,4-Trifluorobutan-1-amine: Similar structure but with fluorine atoms at different positions.
2,2,3-Trifluorobutan-1-amine: Another isomer with fluorine atoms at different positions.
2,2,4-Trifluorobutan-2-amine: Fluorine atoms and amine group at different positions.
Uniqueness: 2,2,4-Trifluorobutan-1-amine is unique due to the specific positioning of its fluorine atoms and amine group, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its isomers .
Properties
Molecular Formula |
C4H8F3N |
---|---|
Molecular Weight |
127.11 g/mol |
IUPAC Name |
2,2,4-trifluorobutan-1-amine |
InChI |
InChI=1S/C4H8F3N/c5-2-1-4(6,7)3-8/h1-3,8H2 |
InChI Key |
ZNCLUMDLSBGTOY-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)C(CN)(F)F |
Origin of Product |
United States |
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